molecular formula C5H5FN2O3S B6249327 5-aminopyridin-3-yl sulfurofluoridate CAS No. 2411278-27-6

5-aminopyridin-3-yl sulfurofluoridate

Cat. No. B6249327
CAS RN: 2411278-27-6
M. Wt: 192.2
InChI Key:
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Description

5-Aminopyridin-3-yl sulfurofluoridate (APSF) is an organic compound composed of a sulfurofluoride anion and a pyridine ring. It is a colorless solid that is soluble in water and organic solvents. It is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

5-aminopyridin-3-yl sulfurofluoridate is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a fluorescent label for proteins and nucleic acids.

Mechanism of Action

5-aminopyridin-3-yl sulfurofluoridate acts as a Lewis acid, meaning it can accept electrons from other molecules. It is believed to act as a proton acceptor, which allows it to react with other molecules and form new bonds.
Biochemical and Physiological Effects
5-aminopyridin-3-yl sulfurofluoridate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as to interfere with the binding of proteins to DNA. It has also been shown to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

5-aminopyridin-3-yl sulfurofluoridate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and organic solvents. It also has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has some limitations, such as its tendency to react with other molecules and form new bonds.

Future Directions

5-aminopyridin-3-yl sulfurofluoridate has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to develop new drugs and treatments for neurological disorders. It could also be used to study the effects of environmental pollutants on the body, as well as to develop new methods of detecting and removing them. Additionally, it could be used to develop new methods of diagnosing and treating cancer, as well as to develop new methods of detecting and treating genetic disorders. Finally, it could be used to study the effects of aging on the body, as well as to develop new methods of slowing or reversing the aging process.

Synthesis Methods

5-aminopyridin-3-yl sulfurofluoridate is synthesized by reacting pyridine with sulfur dioxide and hydrogen fluoride in the presence of a base. This reaction produces a sulfurofluoride anion which is then combined with the pyridine ring. The reaction occurs in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-aminopyridin-3-yl sulfurofluoridate can be achieved through a two-step reaction process. The first step involves the synthesis of 5-aminopyridin-3-yl sulfide, which is then reacted with sulfur tetrafluoride to produce the desired product.", "Starting Materials": [ "3-pyridylamine", "sulfur", "sodium hydride", "sulfur tetrafluoride" ], "Reaction": [ "Step 1: Synthesis of 5-aminopyridin-3-yl sulfide", "3-pyridylamine is reacted with sulfur in the presence of sodium hydride as a base to produce 5-aminopyridin-3-yl sulfide.", "Step 2: Synthesis of 5-aminopyridin-3-yl sulfurofluoridate", "5-aminopyridin-3-yl sulfide is then reacted with sulfur tetrafluoride to produce 5-aminopyridin-3-yl sulfurofluoridate." ] }

CAS RN

2411278-27-6

Product Name

5-aminopyridin-3-yl sulfurofluoridate

Molecular Formula

C5H5FN2O3S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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